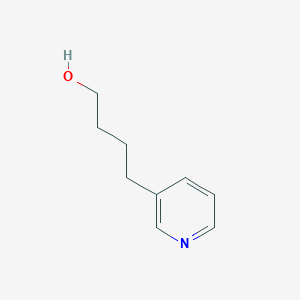

4-(3-Pyridyl)-1-butanol

説明

“4-(3-Pyridyl)-1-butanol” is a compound that contains a pyridine ring, which is a nitrogen-containing heterocycle . The pyridine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are related to “4-(3-Pyridyl)-1-butanol”, has been described in the literature . The synthesis involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

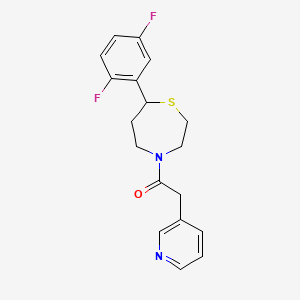

Molecular Structure Analysis

The molecular structure of “4-(3-Pyridyl)-1-butanol” is characterized by a pyridine ring and a butanol group . The pyridine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

科学的研究の応用

Synthesis of Bipyridine Derivatives

4-(3-Pyridyl)-1-butanol: is utilized in the synthesis of bipyridine derivatives, which are crucial in the formation of biologically active molecules, ligands for catalysts, and photosensitizers . These derivatives play a significant role in the development of supramolecular architectures and viologens, which are compounds with applications ranging from electrochemical devices to molecular electronics.

Biomedical Research

In biomedical research, 4-(3-Pyridyl)-1-butanol derivatives have been used to develop animal models for human diseases. For instance, its derivative NNK has been injected into ferrets to create a model for studying human lung cancer, providing insights into carcinogenesis and potential treatments .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of pyridine-based structures. It’s involved in cross-coupling reactions that are essential for creating complex organic molecules with potential pharmacological applications .

Catalysis

4-(3-Pyridyl)-1-butanol: is relevant in catalysis research. Its structural framework is used to develop new catalytic systems, especially those involving asymmetric catalysis, which is pivotal in producing enantiomerically pure substances for pharmaceuticals .

Material Science

In material science, 4-(3-Pyridyl)-1-butanol is a building block for designing functional materials, such as porphyrin capsules, which have applications in gas storage, drug delivery, and catalysis . These materials are also being explored for their electronic properties, which are crucial for the development of organic semiconductors and related technologies.

Environmental Applications

Derivatives of 4-(3-Pyridyl)-1-butanol are being studied for their environmental applications, particularly in the synthesis of compounds that can be used for environmental remediation or as part of sustainable processes .

将来の方向性

作用機序

Target of Action

4-(3-Pyridyl)-1-butanol is a compound that has been associated with various biological activities. In particular, one study mentioned the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with target selectivity toward BACE1 .

Mode of Action

It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that 4-(3-Pyridyl)-1-butanol may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.

Biochemical Pathways

It is known that nicotine metabolism, which involves compounds similar to 4-(3-pyridyl)-1-butanol, results in the formation of cotinine . This suggests that 4-(3-Pyridyl)-1-butanol may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that nicotine, a compound with a similar structure, is a substrate of cyp2a6 . This suggests that 4-(3-Pyridyl)-1-butanol may also be metabolized by CYP2A6, affecting its ADME properties and bioavailability.

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that 4-(3-Pyridyl)-1-butanol may also have similar effects.

Action Environment

It is known that smoking, which introduces compounds similar to 4-(3-pyridyl)-1-butanol into the body, can reshape gut microbiota . This suggests that environmental factors such as smoking may influence the action of 4-(3-Pyridyl)-1-butanol.

特性

IUPAC Name |

4-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCBIYBTLQPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879577 | |

| Record name | 3-PYRIDINEBUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60753-14-2 | |

| Record name | 3-PYRIDINEBUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is 4-(3-Pyridyl)-1-butanol and why is it significant in research?

A1: 4-(3-Pyridyl)-1-butanol is a metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent carcinogen found in tobacco products and is linked to various cancers, including lung cancer. Studying 4-(3-Pyridyl)-1-butanol provides insights into NNK metabolism and potential strategies for mitigating its harmful effects.

Q2: How does 4-(3-Pyridyl)-1-butanol relate to tobacco-specific nitrosamines?

A2: 4-(3-Pyridyl)-1-butanol is specifically mentioned as a metabolite of NNK, a prominent tobacco-specific nitrosamine (TSNA). [, ] This means that when NNK is broken down in the body, 4-(3-Pyridyl)-1-butanol is one of the resulting compounds.

Q3: Have researchers identified 4-(3-Pyridyl)-1-butanol in biological samples?

A3: Yes, studies have successfully measured 4-(3-Pyridyl)-1-butanol, sometimes referred to as NNAL, in the urine of pregnant women. [] Additionally, it has been detected in the saliva of individuals who use oral snuff. [, ] These findings highlight its relevance as a potential biomarker for exposure to certain tobacco-specific carcinogens.

Q4: What methods do researchers use to analyze and quantify 4-(3-Pyridyl)-1-butanol?

A4: Several analytical techniques are employed to study 4-(3-Pyridyl)-1-butanol, including:

- Gas Chromatography coupled with Thermal Energy Analysis (GC-TEA): This method has been used to quantify 4-(3-Pyridyl)-1-butanol in saliva samples. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural confirmation and quantification of 4-(3-Pyridyl)-1-butanol in biological samples like saliva. []

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method enables researchers to measure low concentrations of 4-(3-Pyridyl)-1-butanol in urine samples, making it valuable for exposure assessment. []

- Capillary Zone Electrophoresis (CZE) and Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-MS): These techniques, particularly when combined with solid-phase extraction (SPE), offer efficient separation, identification, and quantification of 4-(3-Pyridyl)-1-butanol in complex biological matrices like rabbit serum. []

Q5: Is there a relationship between the structure of 4-(3-Pyridyl)-1-butanol and its biological activity?

A5: While the provided research doesn’t directly assess the structure-activity relationship of 4-(3-Pyridyl)-1-butanol, it does highlight the importance of the parent compound NNK’s structure in its carcinogenic potential. [] Further research specifically targeting 4-(3-Pyridyl)-1-butanol's structure-activity relationship is needed.

Q6: Has 4-(3-Pyridyl)-1-butanol been studied in animal models?

A6: Although not directly stated in the provided abstracts, research indicates that metabolites of NNK, potentially including 4-(3-Pyridyl)-1-butanol, are being investigated for their tumorigenic properties in animal models like mice and rats. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)

![2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2877014.png)

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)